Cas no 153414-10-9 (2,6-Dimesitylphenyl iodide)
2,6-Dimesitylphenyl iodide Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-2',4',6'-trimethyl-3-(2,4,6-trimethylphenyl)-1,1'-biphenyl
- 2,6-Dimesitylphenyl iodide
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- MDL: MFCD31567072
- Inchi: 1S/C24H25I/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3
- InChI Key: RKSKTQRJUVVQHG-UHFFFAOYSA-N
- SMILES: IC1C(=CC=CC=1C1C(C)=CC(C)=CC=1C)C1C(C)=CC(C)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 370
- Topological Polar Surface Area: 0
2,6-Dimesitylphenyl iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB514282-1 g |
2-Iodo-2',4',6'-trimethyl-3-(2,4,6-trimethylphenyl)-1,1'-biphenyl; . |
153414-10-9 | 1g |
€637.40 | 2023-04-18 | ||
| abcr | AB514282-1g |
2-Iodo-2',4',6'-trimethyl-3-(2,4,6-trimethylphenyl)-1,1'-biphenyl; . |
153414-10-9 | 1g |
€637.40 | 2025-04-20 | ||
| A2B Chem LLC | AJ23386-1g |
2'-iodo-2,2'',4,4'',6,6''-hexamethyl-1,1':3',1''-terphenyl |
153414-10-9 | 97+% | 1g |
$1100.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23386-2g |
2'-iodo-2,2'',4,4'',6,6''-hexamethyl-1,1':3',1''-terphenyl |
153414-10-9 | 97+% | 2g |
$1550.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23386-5g |
2'-iodo-2,2'',4,4'',6,6''-hexamethyl-1,1':3',1''-terphenyl |
153414-10-9 | 97+% | 5g |
$2000.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23386-10g |
2'-iodo-2,2'',4,4'',6,6''-hexamethyl-1,1':3',1''-terphenyl |
153414-10-9 | 97+% | 10g |
$2518.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23386-20g |
2'-iodo-2,2'',4,4'',6,6''-hexamethyl-1,1':3',1''-terphenyl |
153414-10-9 | 97+% | 20g |
$4318.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23386-50g |
2'-iodo-2,2'',4,4'',6,6''-hexamethyl-1,1':3',1''-terphenyl |
153414-10-9 | 97+% | 50g |
$7468.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23386-100g |
2'-iodo-2,2'',4,4'',6,6''-hexamethyl-1,1':3',1''-terphenyl |
153414-10-9 | 97+% | 100g |
$12418.00 | 2024-04-20 | |
| abcr | AB514282-5g |
2-Iodo-2',4',6'-trimethyl-3-(2,4,6-trimethylphenyl)-1,1'-biphenyl; . |
153414-10-9 | 5g |
€1205.40 | 2025-04-20 |
2,6-Dimesitylphenyl iodide Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2,6-Dimesitylphenyl iodide
Recent Advances in the Application of 2,6-Dimesitylphenyl Iodide (CAS: 153414-10-9) in Chemical Biology and Pharmaceutical Research
2,6-Dimesitylphenyl iodide (CAS: 153414-10-9) has emerged as a pivotal compound in recent chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This aryl iodide derivative, characterized by its sterically hindered mesityl groups, has been extensively studied for its applications in cross-coupling reactions, ligand design, and as a precursor for bioactive molecules. Recent studies highlight its role in facilitating challenging C-C and C-X bond formations under mild conditions, making it a valuable tool in synthetic chemistry and drug discovery.
A 2023 study published in Journal of the American Chemical Society demonstrated the efficacy of 2,6-dimesitylphenyl iodide as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bulky mesityl groups were found to enhance the stability of the palladium intermediate, leading to higher yields and improved selectivity for sterically congested biaryl products. This advancement is particularly relevant for the synthesis of complex pharmaceutical intermediates, where traditional ligands often fail to deliver satisfactory results.
In the realm of medicinal chemistry, researchers have leveraged 153414-10-9 as a key building block for the development of novel kinase inhibitors. A recent patent application (WO2023056123) disclosed a series of potent and selective JAK2 inhibitors derived from 2,6-dimesitylphenyl iodide scaffolds. The compounds exhibited nanomolar potency in biochemical assays and demonstrated favorable pharmacokinetic profiles in preclinical models, suggesting potential applications in myeloproliferative disorders and autoimmune diseases.
Structural studies utilizing X-ray crystallography have provided insights into the conformational preferences of 2,6-dimesitylphenyl iodide derivatives. The steric bulk of the mesityl groups was shown to enforce a near-perpendicular arrangement between the phenyl ring and the iodide moiety, a feature that has been exploited in the design of conformationally constrained peptidomimetics. This structural insight has opened new avenues for targeting protein-protein interactions previously considered undruggable.
Recent advances in photoredox catalysis have further expanded the utility of 153414-10-9. A 2024 publication in Nature Catalysis reported its use as a photosensitizer in visible-light-mediated C-H functionalization reactions. The compound's ability to undergo efficient intersystem crossing to the triplet state, combined with its redox stability, makes it particularly suitable for these transformations, offering a sustainable alternative to traditional heavy metal-based photocatalysts.
Ongoing research continues to explore the potential of 2,6-dimesitylphenyl iodide in materials science applications. Preliminary results suggest its utility in the synthesis of organic semiconductors, where the steric hindrance provided by the mesityl groups helps prevent π-π stacking and maintains charge transport properties. These developments position 153414-10-9 as a compound of interest at the chemistry-materials-biology interface, with potential applications ranging from organic electronics to biomedical devices.
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